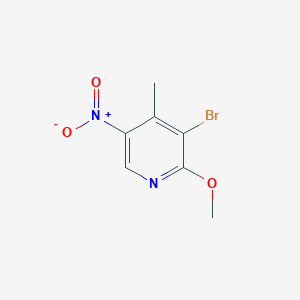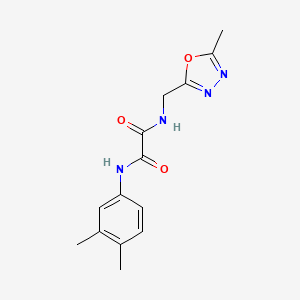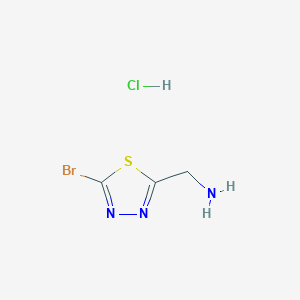
3-Bromo-2-methoxy-4-methyl-5-nitropyridine
Vue d'ensemble
Description
3-Bromo-2-methoxy-4-methyl-5-nitropyridine is an organic intermediate . It is a light yellow solid with the molecular formula C7H7BrN2O3 . The molecular weight of this compound is 247.05 .
Synthesis Analysis
The synthesis of 3-Bromo-2-methoxy-4-methyl-5-nitropyridine can be achieved from 2-chloro-4-methyl-3-nitropyridine. The 2-chloro-4-methyl-3-nitropyridine is first converted to 2-methoxy-4-methyl-3-nitropyridine using methanol. This is then brominated to yield 3-Bromo-2-methoxy-4-methyl-5-nitropyridine .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-methoxy-4-methyl-5-nitropyridine is InChI=1S/C7H7BrN2O3/c1-4-5(8)3-9-7(13-2)6(4)10(11)12/h3H,1-2H3 . The SMILES string is C1(OC)=NC=C(Br)C(C)=C1N+=O .
Chemical Reactions Analysis
Nitropyridines, such as 3-Bromo-2-methoxy-4-methyl-5-nitropyridine, can undergo various reactions. For instance, reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
Physical And Chemical Properties Analysis
3-Bromo-2-methoxy-4-methyl-5-nitropyridine is a solid at room temperature . It has a predicted boiling point of 302.8±37.0 °C and a predicted density of 1.636±0.06 g/cm3 . It is soluble in chloroform, dichloromethane, and ethyl acetate .
Applications De Recherche Scientifique
Directive Influence of the N-Oxide Group
- The nitration of derivatives of pyridine N-oxide, including compounds similar to 3-Bromo-2-methoxy-4-methyl-5-nitropyridine, reveals the unique directive influence of the N-oxide group during nitration reactions (Hertog, Ammers, & Schukking, 2010).
Reactivity in Different Solvents
- The reactivity of halogeno- and alkoxy-derivatives of nitropyridines, like 3-Bromo-2-methoxy-4-methyl-5-nitropyridine, changes significantly based on the solvent's polarity. This variability is crucial for developing synthesis methods for different pyridine derivatives (Hertog & Jouwersma, 1953).
Reissert-Kaufmann-Type Reaction
- The Reissert-Kaufmann-type reaction of substituted N-methoxy-4-nitropyridinium methylsulfates, similar to 3-Bromo-2-methoxy-4-methyl-5-nitropyridine, demonstrates the introduction of cyano groups in specific positions, providing a new route for the preparation of nitropyridinecarboxylic acids (Matsumura, Ariga, & Ohfuji, 1970).
Synthesis of Diamino-Nitropyridine
- The synthesis process for 3-methoxy-5,6-diamino-2-nitropyridine, which shares structural similarities with 3-Bromo-2-methoxy-4-methyl-5-nitropyridine, involves steps like substitution and nitration, demonstrating the compound's versatility in producing various derivatives (C. Jun, 2007).
Safety and Hazards
The compound is classified as a hazard under GHS07. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Mécanisme D'action
Target of Action
Nitropyridines are often used in the synthesis of various pharmaceuticals and bioactive compounds .
Mode of Action
Nitropyridines are known to undergo various chemical reactions, including suzuki–miyaura cross-coupling . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic chemistry .
Biochemical Pathways
The compound’s nitropyridine moiety suggests it may be involved in various biochemical reactions .
Result of Action
As a nitropyridine derivative, it may have potential applications in the synthesis of various pharmaceuticals and bioactive compounds .
Action Environment
The action of 3-Bromo-2-methoxy-4-methyl-5-nitropyridine can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as suggested by its storage conditions in an inert atmosphere at room temperature .
Propriétés
IUPAC Name |
3-bromo-2-methoxy-4-methyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-4-5(10(11)12)3-9-7(13-2)6(4)8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOJMZCYPGNGGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1[N+](=O)[O-])OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2354021.png)
![(1R)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B2354023.png)
![N-[Cyano(cyclohexyl)methyl]-2-methyl-3-methylsulfanylpropanamide](/img/structure/B2354024.png)
![N-[4-(diethylamino)-2-methylphenyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2354026.png)


![2-ethoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2354032.png)
![6-[(2-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2354033.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-5-carboxamide](/img/structure/B2354034.png)

![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2354038.png)


